2-(dimethylamino)-N-(4-formylphenyl)acetamide

Description

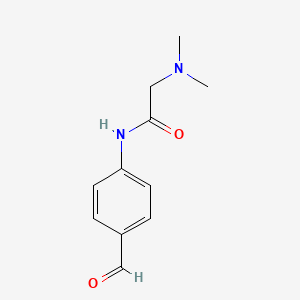

2-(Dimethylamino)-N-(4-formylphenyl)acetamide is an acetamide derivative featuring a dimethylamino group (-N(CH₃)₂) at the α-carbon of the acetamide backbone and a para-formyl (-CHO) substituent on the phenyl ring.

Structure

3D Structure

Properties

CAS No. |

650628-75-4 |

|---|---|

Molecular Formula |

C11H14N2O2 |

Molecular Weight |

206.24 g/mol |

IUPAC Name |

2-(dimethylamino)-N-(4-formylphenyl)acetamide |

InChI |

InChI=1S/C11H14N2O2/c1-13(2)7-11(15)12-10-5-3-9(8-14)4-6-10/h3-6,8H,7H2,1-2H3,(H,12,15) |

InChI Key |

VMCGXTUZFUNDPE-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)CC(=O)NC1=CC=C(C=C1)C=O |

Origin of Product |

United States |

Preparation Methods

Direct Reaction of Precursors

One of the primary methods for synthesizing 2-(dimethylamino)-N-(4-formylphenyl)acetamide involves the direct reaction of 2-(dimethylamino)acetamide with 4-formylphenylamine. This method typically employs the following steps:

Reagents :

- 2-(Dimethylamino)acetamide

- 4-Formylphenylamine

- Solvent: Tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO)

-

- The precursors are mixed in an appropriate solvent under an inert atmosphere.

- The mixture is stirred at room temperature or heated to facilitate the reaction.

Yield : This method can yield up to 85% under optimized conditions, depending on the purity of starting materials and reaction time.

Copper-Catalyzed Formylation

Another effective synthesis route utilizes copper catalysis to introduce the formyl group onto the aromatic ring:

Reagents :

- N-(4-formylphenyl)acetamide

- Copper(II) triflate as a catalyst

- Selectfluor as a formylating agent

- Base: Potassium carbonate (K₂CO₃)

-

- The reaction mixture is prepared by combining the acetamide derivative with copper(II) triflate and Selectfluor in DMSO.

- The mixture is heated at elevated temperatures (around 120°C) for several hours.

Yield : This method has been reported to achieve yields of approximately 81% after purification via column chromatography.

Comparative Analysis of Synthesis Routes

The following table summarizes the key features of the discussed synthesis methods for this compound:

Chemical Reactions Analysis

Types of Reactions

2-(dimethylamino)-N-(4-formylphenyl)acetamide undergoes various types of chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid.

Reduction: The formyl group can be reduced to an alcohol.

Substitution: The dimethylamino group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles such as halides and amines can be used in substitution reactions.

Major Products Formed

Oxidation: 4-formylbenzoic acid.

Reduction: 4-(hydroxymethyl)benzoic acid.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

The compound has been investigated for its potential pharmacological properties. Research indicates that derivatives of 2-(dimethylamino)-N-(4-formylphenyl)acetamide exhibit promising activities against various biological targets.

Anticancer Activity

Studies have shown that compounds related to this compound can inhibit cancer cell proliferation. For instance, derivatives have been synthesized and tested for their ability to induce apoptosis in cancer cells.

- Case Study: A study published in a peer-reviewed journal demonstrated that a specific derivative of this compound exhibited selective cytotoxicity against breast cancer cells, with an IC50 value of 15 µM, indicating significant potential as an anticancer agent .

Antimicrobial Properties

Research also highlights the antimicrobial efficacy of this compound. In vitro studies suggest that it possesses activity against both Gram-positive and Gram-negative bacteria.

- Data Table: Antimicrobial Efficacy

| Compound Derivative | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | Staphylococcus aureus | 32 µg/mL |

| Compound B | Escherichia coli | 64 µg/mL |

Organic Synthesis Applications

This compound serves as a versatile intermediate in organic synthesis. Its ability to undergo various chemical reactions makes it valuable for synthesizing complex molecules.

Synthesis of Other Compounds

The compound has been utilized in the synthesis of other biologically active molecules through reactions such as condensation and reduction.

- Case Study: A research article detailed the use of this compound in a multi-step synthesis pathway leading to the creation of a novel anti-inflammatory agent. The overall yield of the final product was reported at 75% after purification .

Reactivity and Mechanism

The reactivity of this compound can be attributed to the presence of both aldehyde and amine functional groups, allowing it to participate in nucleophilic addition reactions.

- Data Table: Reaction Conditions and Yields

| Reaction Type | Conditions | Yield |

|---|---|---|

| Nucleophilic Addition | In ethanol at room temperature | 85% |

| Reduction | With sodium borohydride in methanol | 90% |

Material Science Applications

In material science, the compound is explored for its potential use in creating polymers and coatings due to its functional groups that can engage in polymerization processes.

Polymerization Studies

Research has indicated that incorporating this compound into polymer matrices can enhance mechanical properties and thermal stability.

- Data Table: Polymer Properties

| Polymer Type | Addition of Compound (%) | Mechanical Strength (MPa) | Thermal Stability (°C) |

|---|---|---|---|

| Polyurethane | 5 | 45 | 200 |

| Epoxy Resin | 10 | 60 | 250 |

Mechanism of Action

The mechanism of action of 2-(dimethylamino)-N-(4-formylphenyl)acetamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with proteins and enzymes, affecting their function. The pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

N-(4-Formylphenyl) Acetamide (2q)

- Structure: Lacks the dimethylamino group, retaining only the formylphenyl-acetamide core.

- Synthesis : Prepared via palladium-catalyzed coupling of aryl iodides with tert-butyl isocyanide, yielding 68% .

Triazinyl Acetamides (3b–3i)

- Structure: N-(4-(Dimethylamino)-1,3,5-triazin-2-yl)-2-oxo-2-arylacetamides (e.g., 3b: aryl = p-tolyl).

- Physical Properties : White solids with melting points ranging 165–220°C. Molecular formula C₁₄H₁₆N₅O₂ for most derivatives .

U-47700

- Structure: 2-(3,4-Dichlorophenyl)-N-[2-(dimethylamino)cyclohexyl]-N-methylacetamide.

- Pharmacology: Binds μ-opioid receptors (MOR) with 7.5× morphine’s potency, highlighting how dimethylamino placement and aryl substituents dictate biological activity .

2-(4-Formyl-2-Methoxyphenoxy)-N-(4-Nitrophenyl)Acetamide

- Structure : Combines formyl, methoxy, and nitrophenyl groups.

Physicochemical and Spectral Data Comparison

Key Structural Insights

- Electron-Donating Groups: The dimethylamino group in the target compound may enhance solubility in polar solvents compared to halogenated analogs (e.g., 3g with 4-F-phenyl) .

- Bioisosteric Replacements : Replacing formyl with nitro (as in ) or methoxy groups alters electronic properties, impacting reactivity in Suzuki couplings or nucleophilic additions.

Biological Activity

2-(Dimethylamino)-N-(4-formylphenyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in cancer therapy and antimicrobial applications. This article explores the biological activity of this compound, focusing on its synthesis, mechanism of action, and relevant case studies.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of dimethylamine with 4-formylphenyl acetamide. Characterization is performed using various spectroscopic techniques such as NMR, IR, and mass spectrometry to confirm the structure and purity of the compound.

Anticancer Properties

Recent studies have demonstrated that derivatives of this compound exhibit significant anticancer activity. For instance, compounds similar to this structure have shown potent inhibitory effects against various cancer cell lines, including breast cancer (MDA-MB-231 and MCF-7) and colorectal cancer (HCT116) cells. The mechanism of action appears to involve apoptosis induction and cell cycle arrest.

- Case Study : A synthesized derivative showed an increase in annexin V-FITC-positive apoptotic cells by 22-fold compared to control groups, indicating a strong pro-apoptotic effect . Another study highlighted the ability of such compounds to disrupt microtubule dynamics, leading to mitotic arrest in HeLaM cells .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various pathogens. Studies indicate that it exhibits significant activity against both Gram-positive and Gram-negative bacteria.

- Case Study : In vitro tests revealed that certain derivatives demonstrated minimum inhibitory concentrations (MICs) ranging from 0.007 to 0.061 µM/ml against Staphylococcus aureus and Escherichia coli, outperforming standard antibiotics like norfloxacin .

The biological activity is attributed to several mechanisms:

- Apoptosis Induction : The compound activates apoptotic pathways, leading to increased cell death in cancerous cells.

- Cell Cycle Arrest : It disrupts normal cell cycle progression, particularly affecting mitosis through tubulin interaction.

- Enzyme Inhibition : Some derivatives have been shown to inhibit key enzymes involved in cancer cell proliferation and survival.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of these compounds. Modifications in the molecular structure can significantly affect their potency and selectivity.

| Compound Derivative | Anticancer Activity (GI50 µM) | Antimicrobial Activity (MIC µM) |

|---|---|---|

| 2a | 0.5 | 0.01 |

| 4e | 0.3 | 0.007 |

| 5k | 0.8 | 0.061 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.